N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide is a compound that belongs to the class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group consisting of a carbonyl group attached to an amine group. This particular compound is often used in organic synthesis as a protecting group for amines, which helps to prevent unwanted reactions during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide typically involves the reaction of glycine derivatives with tert-butyl chloroformate and 2-ethylphenylamine. The reaction is usually carried out in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 1-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems also helps to improve the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce amines.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide involves the formation of a stable carbamate group that protects the amine functionality during chemical reactions. This protection is crucial in multi-step synthesis processes, as it prevents unwanted side reactions and ensures the selective formation of desired products. The molecular targets and pathways involved include the interaction of the carbamate group with various nucleophiles and electrophiles, which facilitates the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butoxycarbonyl)ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
- Boc-2-aminoethanol
Uniqueness
N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide is unique due to its specific structure, which combines the protecting group properties of the tert-butoxycarbonyl group with the reactivity of the 2-ethylphenylamine moiety. This combination allows for selective protection and deprotection of amines, making it a valuable tool in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-(2-ethylanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-5-11-8-6-7-9-12(11)17-13(18)10-16-14(19)20-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYXVPDUNUMTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.